molecular formula C6H4BrClN2O2 B8265538 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B8265538
M. Wt: 251.46 g/mol
InChI Key: VEQDVIFAAZPSDS-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine substituents on a pyridine ring

Scientific Research Applications

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide typically involves the bromination and chlorination of a pyridine derivative. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Bromination: The pyridine derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amidation: The resulting bromochloro-pyridine derivative is then subjected to amidation using ammonia or an amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation, followed by nucleophiles such as alkoxides or thiolates.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and chlorine substituents can enhance the compound’s binding affinity to target proteins, while the carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    5-bromo-3-chloro-1H-pyridine-2-carboxamide: Lacks the oxo group at the 6-position.

    5-bromo-6-oxo-1H-pyridine-2-carboxamide: Lacks the chlorine substituent at the 3-position.

Uniqueness

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxo and carboxamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)4(5(9)11)10-6(2)12/h1H,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQDVIFAAZPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round bottom flask containing ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate (4, 75.0 g, 267.38 mmol) was added liquid ammonia (150.0 mL, 267.38 mmol) in ethanol (100 mL) at 0° C. The reaction mixture was stirred at 45° C. for 2 h. At this time the mixture was concentrated to remove the ethanolic ammonia. The crude solids were washed with diethyl ether (500 mL) and dissolved in refluxing methanol (1 L) and filtered hot. The filtrate was concentrated under reduced pressure until ⅓ of solvent volume remained. Diethyl ether was added until all solids precipitated. The solid was filtered and dried under vacuum to afford 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide (5) as a light brown solid. Yield: 45 g, 69%; MS (ESI) m/z 248.9 [M−1]−; 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.82 (m, 1H), 7.61-7.59 (m, 1H), 7.36 (s, 1H).
Name
ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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